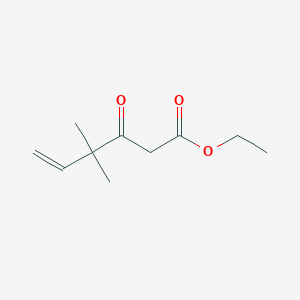

Ethyl 4,4-dimethyl-3-oxo-hex-5-enoate

Description

Properties

CAS No. |

66248-79-1 |

|---|---|

Molecular Formula |

C10H16O3 |

Molecular Weight |

184.23 g/mol |

IUPAC Name |

ethyl 4,4-dimethyl-3-oxohex-5-enoate |

InChI |

InChI=1S/C10H16O3/c1-5-10(3,4)8(11)7-9(12)13-6-2/h5H,1,6-7H2,2-4H3 |

InChI Key |

HPFGMNPZLRHTIP-UHFFFAOYSA-N |

SMILES |

CCOC(=O)CC(=O)C(C)(C)C=C |

Canonical SMILES |

CCOC(=O)CC(=O)C(C)(C)C=C |

Origin of Product |

United States |

Synthesis Strategies for Ethyl 4,4 Dimethyl 3 Oxo Hex 5 Enoate and Analogues

Established Synthetic Methodologies for the Core Structure

The fundamental challenge in synthesizing Ethyl 4,4-dimethyl-3-oxo-hex-5-enoate lies in assembling the carbon skeleton with the correct placement of the ketone, ester, and vinyl groups. Literature precedents for related structures provide a roadmap for these constructions.

Procedures Involving Metal-Catalyzed Processes (e.g., Zinc Powder and Aluminum Chloride-Mediated Reactions)

Metal-catalyzed reactions are a cornerstone of modern organic synthesis and offer several pathways to ketoesters. While specific literature detailing a zinc powder and aluminum chloride-mediated reaction for Ethyl 4,4-dimethyl-3-oxo-hex-5-enoate is not prominent, the principles of related transformations are applicable.

Friedel-Crafts acylation, which traditionally uses Lewis acids like aluminum chloride, is a classic method for preparing aryl α-keto esters from aromatic hydrocarbons and ethyl oxalyl chloride. mdpi.com Adapting this to an aliphatic, unsaturated system would require a suitable substrate that can undergo acylation. Transition-metal catalysis, particularly with palladium or cobalt, is effective for the carbonylation of substrates like vinyl halides to produce ketoesters. mdpi.com Furthermore, various metal complexes, including those of copper and palladium, have been used to catalyze the conjugate addition of nucleophiles to β,γ-unsaturated α-ketoesters, demonstrating the utility of metals in manipulating this class of compounds. researchgate.net

Table 1: Examples of Metal-Catalyzed Reactions in Ketoester Synthesis

| Catalytic System | Reaction Type | Relevance to Target Structure | Reference |

|---|---|---|---|

| CoCl₂ / Ca(OH)₂ | Bicarbonylation of benzyl (B1604629) chloride | Demonstrates metal-catalyzed formation of a ketoester moiety. | mdpi.com |

| Pincer-Pd complex | Conjugate addition | Applicable for modifying the C=C bond in unsaturated ketoesters. | researchgate.net |

| Cu-prolinol complex | Friedel-Crafts Alkylation | Used for reacting pyrroles with β,γ-unsaturated α-ketoesters. | nih.gov |

| Lewis Acids (general) | Aldol (B89426) Reactions | Can be used to construct the carbon skeleton of complex ketoesters. | beilstein-journals.org |

Literature-Reported Pathways for Unsaturated Ketoesters

The synthesis of unsaturated ketoesters is a well-documented field, with several general strategies available. researchgate.netnih.gov These compounds are recognized as versatile synthons, participating in diverse catalytic asymmetric transformations. researchgate.netnih.gov

One prominent method involves the thermal cascade reaction of diazodicarbonyl compounds with enol ethers. For example, reacting methyl 2-diazo-3-oxobutanoate with ethyl vinyl ether in refluxing p-xylene (B151628) yields a γ,δ-unsaturated β-ketoester. rsc.org This approach builds the core structure through a cascade of reactions, providing a direct route to the desired functionality.

Another significant pathway is through organocatalysis. Asymmetric peroxidation of γ,δ-unsaturated β-keto esters has been reported using cinchona-derived organocatalysts, highlighting methods for both synthesis and stereoselective functionalization. ucc.ie These reactions often leverage the unique reactivity of the conjugated system present in unsaturated carbonyl compounds. nih.gov

Adaptations from Related β-Keto Ester Syntheses

Many general methods for synthesizing β-keto esters can be conceptually adapted to produce Ethyl 4,4-dimethyl-3-oxo-hex-5-enoate by selecting appropriate starting materials. nih.gov The traditional route to β-keto esters often involves the reaction of ketones with reagents like dimethyl or ethyl carbonate in the presence of a strong base. nih.gov

A more direct approach is the acylation of a ketone enolate. For the target molecule, this would hypothetically involve the acylation of 3,3-dimethyl-pent-4-en-2-one with a suitable ethyl carbonate source. A reported method involves reacting ketones with ethyl chloroformate in the presence of a base to generate β-keto esters, which could be applied here. nih.gov Additionally, lipase-catalyzed transesterification offers a mild, solvent-free method to prepare various β-keto esters from other esters and alcohols, which could be adapted for the synthesis of complex structures. google.com

Synthesis through Functional Group Interconversions

An alternative to building the carbon skeleton from scratch is to start with a precursor molecule that already contains a significant portion of the target structure and then perform key functional group interconversions.

Derivation from Other Keto-Containing Precursors

Synthesizing the target compound from a simpler ketone precursor is a common strategy. This often involves introducing the ester functionality onto a pre-existing ketone. As mentioned, the reaction of a ketone with ethyl chloroformate is a viable method for creating a β-keto ester from a ketone. nih.gov

Another approach involves the oxidation of a precursor molecule. For instance, a β-hydroxy ester with the desired carbon skeleton could be oxidized to the corresponding β-keto ester. This is a standard transformation in organic synthesis, often accomplished using reagents like Dess-Martin periodinane or by Swern oxidation. The synthesis of vicinal ketoesters often employs an oxidation step, such as the conversion of an alcohol to a keto group, as a key part of the synthetic sequence. beilstein-journals.org

Table 2: Potential Precursors for Functional Group Interconversion

| Precursor Type | Transformation | Reagents/Method | Relevance | Reference |

|---|---|---|---|---|

| Ketone | C-Acylation | Ethyl chloroformate, Base | Introduces the ethyl ester group adjacent to the ketone. | nih.gov |

| β-Hydroxy Ester | Oxidation | Dess-Martin periodinane, Swern Oxidation | Converts a secondary alcohol to the target ketone. | beilstein-journals.org |

| α-Diazo-β-ketoester | Cascade Reaction | Enol ether, Heat | Forms the unsaturated β-ketoester system in one pot. | rsc.org |

| Aldehyde | Aldol Condensation | Another aldehyde/ketone, Base/Acid | Builds the carbon backbone via C-C bond formation. | learncbse.in |

Conversion of Other Unsaturated Ester Systems

Starting with an unsaturated ester and introducing the ketone functionality is another valid synthetic route. Direct oxidation of esters at the α-position to form α-keto esters has been reported, often using transition metal catalysts. pku.edu.cn While the target molecule is a β-keto ester, related methodologies could potentially be adapted. For example, a one-pot diazotization/oxidation sequence has been used to convert β-ketoesters into α-oxo esters, demonstrating the feasibility of manipulating the keto-ester moiety. pku.edu.cn

A more classical approach would involve the Claisen condensation of an appropriate ester with a ketone, which forms a β-keto ester. To synthesize Ethyl 4,4-dimethyl-3-oxo-hex-5-enoate, this could theoretically involve the condensation of ethyl propionate (B1217596) with methyl vinyl ketone, although controlling regioselectivity and side reactions would be a significant challenge.

Stereochemical Control in Synthesis of Related Chiral Analogues

The synthesis of chiral analogues of ethyl 4,4-dimethyl-3-oxo-hex-5-enoate, particularly those possessing a quaternary stereocenter at the α-position, presents a significant challenge in organic synthesis. The construction of these all-carbon quaternary stereocenters requires precise stereochemical control to obtain the desired enantiomerically enriched products. brandeis.edupnas.org Various advanced strategies, leveraging metal catalysis, organocatalysis, and biocatalysis, have been developed to address this challenge. mdpi.comrsc.org These methods are crucial as the stereochemistry of such molecules can profoundly influence their biological activity and physical properties. numberanalytics.comrijournals.com

A key difficulty in the asymmetric α-alkylation of β-keto esters is the potential for the product to racemize under either acidic or basic conditions. researchgate.net Therefore, developing methods that operate under neutral or mildly basic conditions is highly desirable. Strategies often involve the generation of a chiral electrophile or the reaction of a prochiral nucleophile with a chiral catalyst to induce asymmetry. pnas.org

Metal-Catalyzed Approaches

Transition metal complexes are widely used as chiral catalysts for creating stereocenters. numberanalytics.com In the context of β-keto ester analogues, several metal-based systems have proven effective.

Lewis Acid Catalysis: Chiral Lewis acid catalysts can activate β-keto esters to facilitate enantioselective reactions. For instance, a catalyst prepared from copper(II) triflate (Cu(OTf)₂) and a spirooxazoline ligand has been used for the highly enantioselective chlorination of β-keto esters, achieving up to 98% enantiomeric excess (ee). acs.org The resulting α-chloro tertiary chlorides can then undergo stereospecific S_N2 substitution with various nucleophiles, proceeding with a complete inversion of stereochemistry (Walden inversion) to furnish a range of chiral molecules with a quaternary stereocenter. acs.org Similarly, titanium/TADDOL complexes have been employed for the catalytic α-fluorination of α-substituted acyclic β-keto esters, yielding fluorinated products with up to 90% ee. mdpi.com

Palladium and Iridium Catalysis: Palladium-catalyzed asymmetric allylic alkylation is a powerful tool for forming C-C bonds. Hybrid systems combining palladium and other metals like iridium can catalyze the asymmetric allylation of α-non-substituted keto esters. researchgate.net This dual catalytic system uses a chiral Pd-enolate and an Ir π-allyl complex under neutral conditions, which prevents the epimerization of the stereocenter. researchgate.net Modern palladium-catalyzed cross-coupling has also been successful in the α-vinylation of ketones to form quaternary stereocenters. nih.gov

Table 1: Metal-Catalyzed Asymmetric Halogenation of β-Keto Esters This table is interactive. You can sort and filter the data.

| Catalyst System | Substrate Type | Halogenating Agent | Max. Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Cu(OTf)₂ / Spirooxazoline Ligand | β-Keto Esters & Malonates | N-Chlorosuccinimide (NCS) | 98% | acs.org |

| Ti / TADDOL Complex | α-Substituted β-Keto Esters | Selectfluor® | 90% | mdpi.com |

| Bisoxazoline-Copper(II) Complex | Acyclic & Cyclic β-Keto Esters | N-Bromosuccinimide (NBS) | 82% | acs.org |

| Bisoxazoline-Copper(II) Complex | Acyclic & Cyclic β-Keto Esters | N-Chlorosuccinimide (NCS) | 77% | acs.org |

Organocatalytic Strategies

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful alternative to metal-based systems. brandeis.edu

Phase-Transfer Catalysis: Chiral phase-transfer catalysis (PTC) is a prominent method for the enantioselective alkylation of β-keto esters. Dimeric Cinchona-derived ammonium (B1175870) salts, for example, have been used as recoverable organocatalysts. umich.edu Under basic conditions (e.g., solid KOH), these catalysts facilitate the reaction between β-keto esters and various electrophiles, although enantioselectivities can be moderate, ranging from 24% to 55% ee depending on the substrates. umich.edu PTC has also been successfully applied to the enantioselective fluorination of β-keto esters. mdpi.com

Amine Catalysis: Chiral primary amines can act as catalysts by forming a chiral enamine intermediate with the carbonyl compound. Synergistic catalysis combining a chiral primary amine with a palladium complex has been used for the asymmetric α-allylic allenylation of β-keto carbonyls, constructing all-carbon quaternary centers with high diastereo- and enantioselectivity. researchgate.net

Phosphoric Acid Catalysis: Chiral phosphoric acids have been demonstrated to catalyze asymmetric Mannich reactions between β-keto acids and C-alkynyl N-Boc N,O-acetals. rsc.org This method provides access to chiral β-keto propargylamines with high yields (up to 97%) and excellent enantioselectivities (up to 97:3 er). rsc.org

Table 2: Enantioselective Alkylation of tert-Butyl β-Keto Esters via Phase-Transfer Catalysis This table is interactive. You can sort and filter the data.

| Substrate (Keto Ester) | Electrophile | Catalyst | Enantiomeric Excess (ee) (%) | Reference |

|---|---|---|---|---|

| 2-Oxocyclopentane-1-carboxylate | Benzyl Bromide | Dimeric Cinchona Salt | 55 | umich.edu |

| 2-Oxocyclohexane-1-carboxylate | Benzyl Bromide | Dimeric Cinchona Salt | 24 | umich.edu |

| 2-Acetylbutanoate | Allyl Bromide | Dimeric Cinchona Salt | 50 | umich.edu |

| 2-Acetylbutanoate | 4-Trifluoromethylbenzyl Bromide | Dimeric Cinchona Salt | 52 | umich.edu |

Biocatalytic Methods

Enzymes offer high selectivity and operate under mild conditions, making them attractive for asymmetric synthesis. rsc.org

Ketoreductases: The asymmetric reduction of β-keto esters using ketoreductases (KREDs) is a viable approach to produce enantiomerically pure β-hydroxy esters, which are valuable chiral building blocks. rsc.org For instance, an (R)-specific ketoreductase from Lactobacillus kefir (LkKRED) has been immobilized and used in continuous flow reactors for the enantiodivergent reduction of various β-keto esters. This biocatalytic system can achieve high turnover numbers and meets sustainability standards for industrial application. rsc.org

The choice of strategy for inducing stereochemical control depends on the specific target molecule, the desired enantiomer, and the required level of purity. The ongoing development of novel chiral catalysts and synthetic methodologies continues to expand the toolkit available for the asymmetric synthesis of complex molecules like the analogues of ethyl 4,4-dimethyl-3-oxo-hex-5-enoate. pnas.orgrijournals.com

Reactivity and Transformation Pathways of Ethyl 4,4 Dimethyl 3 Oxo Hex 5 Enoate

Cyclization Reactions

The presence of a β-keto ester moiety and a terminal alkene in ethyl 4,4-dimethyl-3-oxo-hex-5-enoate allows for a range of cyclization reactions, primarily through intramolecular processes that construct new ring systems. These reactions are often designed as cascade or domino sequences, where multiple bond-forming events occur in a single pot, enhancing synthetic efficiency.

Intramolecular Hydroformylation/Aldol (B89426) Addition Sequences

A powerful strategy for the cyclization of unsaturated carbonyl compounds like ethyl 4,4-dimethyl-3-oxo-hex-5-enoate involves a sequence of rhodium-catalyzed hydroformylation followed by an intramolecular aldol addition. rsc.orgnih.govrsc.org This one-pot cascade reaction provides a regio- and diastereoselective route to functionalized carbocycles. rsc.orgrsc.org

The intramolecular hydroformylation of the terminal alkene in ethyl 4,4-dimethyl-3-oxo-hex-5-enoate generates an intermediate aldehyde. This aldehyde can then undergo an intramolecular aldol addition with the enolate of the β-keto ester to form a six-membered ring. The resulting products are highly functionalized cyclohexanecarboxylate (B1212342) derivatives, which are valuable building blocks in organic synthesis. The reaction sequence effectively constructs a new carbon-carbon bond and a stereocenter in a single operation.

The diastereoselectivity of the carbocyclic ring formation is a critical aspect of this methodology. In the case of ethyl 4,4-dimethyl-3-oxo-hex-5-enoate, the intramolecular aldol addition can lead to the formation of different diastereomers. The stereochemical outcome is often influenced by the reaction conditions, including the choice of catalyst, ligands, and the method of enolate generation. For instance, the use of specific ligands in the rhodium-catalyzed hydroformylation step can influence the facial selectivity of the subsequent aldol addition. Research has shown that a 6:1 ratio of diastereoisomers can be achieved in the cyclization of a related substrate, ethyl 2,4,4-trimethyl-3-oxo-hex-5-enoate, highlighting the potential for stereocontrol in these reactions. rsc.org

In addition to metal-catalyzed sequences, acid-catalyzed pathways can also be employed for the cyclization of related β-keto esters. nih.gov While direct acid-catalyzed cyclization of ethyl 4,4-dimethyl-3-oxo-hex-5-enoate itself is less commonly reported, analogous systems demonstrate the principle. Generally, an acid catalyst can promote an intramolecular aldol reaction. The products of such aldol reactions can subsequently undergo dehydration to form α,β-unsaturated carbonyl compounds, a transformation known as an aldol condensation. libretexts.org In some instances, the reaction can be designed to proceed through a Knoevenagel condensation, particularly with dicarbonyl compounds, followed by hydrogenation to yield the saturated carbocycle.

Sequential Enolboration/Hydroformylation/Aldol Addition Reactions

To exert greater control over the regioselectivity of the aldol addition, a sequential enolboration/hydroformylation/aldol addition strategy has been developed. rsc.orgrsc.org This one-pot cascade reaction offers a mild and highly selective method for the formation of carbocyclic compounds with quaternary carbon centers. rsc.orgrsc.org The process begins with the pre-formation of a boron enolate from the β-keto ester. This is achieved by reacting the substrate with a dialkylboron chloride and a base, such as triethylamine (B128534). rsc.org The resulting boron enolate is then subjected to rhodium-catalyzed hydroformylation. The in-situ generated aldehyde subsequently undergoes a diastereoselective intramolecular aldol addition with the boron enolate to furnish the cyclic product. rsc.org This method has been successfully applied to the synthesis of highly functionalized cyclic compounds. rsc.orgrsc.org

Table 1: Diastereoselective Cyclization of Ethyl 2,4,4-trimethyl-3-oxo-hex-5-enoate

| Catalyst | Ligand | Pressure (CO/H₂) | Temperature | Yield | Diastereomeric Ratio | Reference |

|---|---|---|---|---|---|---|

| Rh(CO)₂(acac) | XANTPHOS | 60 bar (30:30) | 80 °C | 89% | 6:1 | rsc.org |

Domino Radical Bicyclization Approaches for Related Structures

Domino radical reactions represent another powerful tool for the construction of complex cyclic systems from acyclic precursors. nih.govnih.gov While specific examples involving ethyl 4,4-dimethyl-3-oxo-hex-5-enoate are not prevalent in the literature, the principles of domino radical bicyclization can be applied to related structures. These reactions often involve the generation of a radical species that initiates a cascade of intramolecular cyclizations. nih.gov For instance, a radical can be generated at a position that allows for a 6-endo-trig cyclization, followed by a 5-exo-trig cyclization to rapidly build a bicyclic framework. nih.gov Such processes are highly atom- and step-economical. nih.govnih.gov Photoredox catalysis has emerged as a mild and efficient way to initiate these radical cyclizations in related β-keto esters, leading to the synthesis of polyfunctionalized cyclopentanones. acs.orgnih.gov

Heterocyclic Ring Formation from Structurally Similar Precursors (e.g., Furan-2-ones)

The synthesis of heterocyclic rings is a cornerstone of organic chemistry, and furan (B31954) derivatives are particularly significant. britannica.comyoutube.com While direct cyclization of ethyl 4,4-dimethyl-3-oxo-hex-5-enoate into a furan ring is not a commonly cited pathway, the structural motifs present in the molecule are analogous to precursors used in established heterocycle syntheses. For instance, the Paal-Knorr furan synthesis involves the acid-catalyzed dehydrative cyclization of 1,4-dicarbonyl compounds. youtube.com Oxidative cleavage of the vinyl group in ethyl 4,4-dimethyl-3-oxo-hex-5-enoate could theoretically lead to a 1,4-dicarbonyl intermediate, which could then undergo cyclization.

Furthermore, transformations involving structurally related compounds highlight potential pathways. The acid-catalyzed opening of a furan ring can yield a diketone, which can then be used in subsequent cyclizations to form different heterocyclic systems, such as pyrrolo[1,2-a] fiveable.mewikipedia.orgdiazepines. rsc.org This demonstrates the reversible nature and synthetic utility of the underlying dicarbonyl structure. In a related context, base-promoted 5-exo-dig cyclization of 2-alkynyl-3-oxotriterpenes is an effective method for creating furan-fused ring systems, suggesting that intramolecular cyclizations involving the carbonyl group and the terminal unsaturation are a viable strategy for heterocycle formation under specific conditions. researchgate.net The transformation of furan-2(5H)-ones into various derivatives through reactions with nucleophiles further illustrates the versatility of such lactone systems, which can be seen as related to the ester functionality of the target molecule. researchgate.net

Enolate Chemistry and Alkene Functionality

The presence of a ketone and an ester group makes the α-protons of a β-keto ester acidic, facilitating the formation of enolates. youtube.com These nucleophilic intermediates are pivotal in forming new carbon-carbon bonds. For ethyl 4,4-dimethyl-3-oxo-hex-5-enoate, which has an α-quaternary center, enolization can occur on either side of the ketone, leading to distinct reactive species.

Silyl (B83357) enol ethers are stable, isolable enolate surrogates that are crucial in modern organic synthesis. wikipedia.org They are typically prepared by reacting an enolizable carbonyl compound with a silylating agent, such as trimethylsilyl (B98337) chloride, in the presence of a base. wikipedia.org The regiochemical outcome of this reaction on an unsymmetrical ketone depends heavily on the reaction conditions. wikipedia.orgyoutube.com

For ethyl 4,4-dimethyl-3-oxo-hex-5-enoate, two different silyl enol ethers can be formed. The "kinetic" product results from the deprotonation of the less sterically hindered C-2 methyl protons, while the "thermodynamic" product arises from deprotonation at the more substituted C-4 position, which is part of the main chain.

Kinetic Silyl Enol Ether : Formation is favored by using a strong, sterically hindered, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C). wikipedia.orgyoutube.com These conditions promote rapid deprotonation at the most accessible site.

Thermodynamic Silyl Enol Ether : Formation is favored under conditions that allow for equilibration, such as using a weaker base like triethylamine. wikipedia.org This allows the formation of the more stable, more substituted alkene isomer. youtube.com

These distinct silyl enol ethers can then be used in a variety of subsequent reactions, including Mukaiyama aldol additions and C-C bond formations. wikipedia.org

| Conditions | Base | Silylating Agent | Temperature | Major Product |

|---|---|---|---|---|

| Kinetic Control | LDA | TMSCl | -78 °C | Kinetic Silyl Enol Ether (less substituted) |

| Thermodynamic Control | Et₃N | TMS-Triflate | Room Temp | Thermodynamic Silyl Enol Ether (more substituted) |

Boron enolates are transient species generated in situ that are highly valued for their role in stereoselective aldol reactions. youtube.com They are typically formed by reacting a carbonyl compound with a dialkylboron triflate (e.g., dibutylboron triflate, Bu₂BOTf) and a hindered amine base (e.g., triethylamine or Hünig's base). sciencemadness.org The boron atom acts as a Lewis acid, coordinating to the carbonyl oxygen, which increases the acidity of the α-protons and facilitates deprotonation by the weak amine base. youtube.com

In the case of ethyl 4,4-dimethyl-3-oxo-hex-5-enoate, treatment with Bu₂BOTf and Et₃N would generate a boron enolate. This enolate can then react with an aldehyde in a highly diastereoselective manner. youtube.com The stereochemical outcome is often predictable using the Zimmerman-Traxler model, which involves a six-membered chair-like transition state where the substituents of the enolate and the aldehyde adopt positions that minimize steric interactions. youtube.com The resulting aldol adduct can be a valuable intermediate for synthesizing complex molecules. The boron enolate can also be trapped with other electrophiles, enabling the construction of quaternary carbon centers. nih.gov

Olefin Metathesis and Rearrangement Reactions

The terminal vinyl group in ethyl 4,4-dimethyl-3-oxo-hex-5-enoate is a handle for a variety of powerful carbon-carbon bond-forming reactions, including olefin metathesis and pericyclic rearrangements.

Olefin metathesis is a Nobel Prize-winning reaction that allows for the redistribution of alkene fragments, catalyzed by metal complexes, most notably those based on ruthenium (Grubbs catalysts) and molybdenum (Schrock catalysts). wikipedia.org The feasibility of a metathesis reaction depends on the substitution pattern of the alkene.

Homo-metathesis : This reaction involves the self-reaction of an olefin. For ethyl 4,4-dimethyl-3-oxo-hex-5-enoate, which possesses a 1,1-disubstituted (gem-disubstituted) terminal alkene, homo-metathesis is generally slow or does not occur. harvard.edu Such olefins are often classified as Type II or III, meaning they either homodimerize slowly or not at all. harvard.eduillinois.edu

Cross-metathesis : This reaction occurs between two different olefins. Selective cross-metathesis is often achievable between a less reactive olefin (like a Type II or III) and a more reactive Type I olefin (e.g., a terminal alkene like allyl acetate (B1210297) or styrene). harvard.eduillinois.eduorganic-chemistry.org In such a reaction, the target compound would likely react selectively with the Type I partner, minimizing the unproductive homo-dimerization of the more reactive olefin. wikipedia.orgorganic-chemistry.org This strategy could be used to introduce a variety of functional groups onto the hexenoate chain. However, steric hindrance near the double bond can be a deactivating factor. illinois.edu

| Metathesis Type | Reactant(s) | Expected Outcome | Notes |

|---|---|---|---|

| Homo-metathesis | Ethyl 4,4-dimethyl-3-oxo-hex-5-enoate (2 eq.) | Low to no reaction | Substrate is a sterically hindered Type II/III olefin. harvard.eduillinois.edu |

| Cross-metathesis | Ethyl 4,4-dimethyl-3-oxo-hex-5-enoate + Methyl Acrylate (Type I) | Selective formation of cross-product | Potential to form a new γ-keto-α,β-unsaturated ester. acs.org |

| Cross-metathesis | Ethyl 4,4-dimethyl-3-oxo-hex-5-enoate + Styrene (Type I) | Selective formation of cross-product | Introduces an aromatic moiety. harvard.edu |

Sigmatropic rearrangements are concerted pericyclic reactions where a sigma bond migrates across a pi system. chemistrylearner.com The chemistrylearner.comchemistrylearner.com-sigmatropic rearrangement is arguably the most famous, with the Claisen rearrangement being a prime example. chemistrylearner.comnumberanalytics.com The Claisen rearrangement involves the thermal or acid-catalyzed transformation of an allyl vinyl ether into a γ,δ-unsaturated carbonyl compound. fiveable.menumberanalytics.com

Ethyl 4,4-dimethyl-3-oxo-hex-5-enoate is itself a γ,δ-unsaturated keto ester, the typical product of a Claisen rearrangement. chemistrylearner.com While the reverse reaction is thermodynamically disfavored, the compound's enol form is structurally analogous to a classic Claisen substrate. The enol (or the corresponding silyl enol ether) of the ester is an allyl vinyl ether derivative. Upon heating, this enol could theoretically undergo a chemistrylearner.comchemistrylearner.com-sigmatropic rearrangement. This process would proceed through a concerted, six-membered, chair-like transition state to form a new C-C bond, ultimately leading to a rearranged product with a different substitution pattern. fiveable.mestudysmarter.co.uk

Other Reactive Transformations

Beyond the more common reactions, the distinct structural features of ethyl 4,4-dimethyl-3-oxo-hex-5-enoate allow for a range of other reactive transformations. These are centered on the inherent electrophilicity and nucleophilicity of its carbonyl and alkene components, as well as strategies to modify these functional groups.

The reactivity of ethyl 4,4-dimethyl-3-oxo-hex-5-enoate is dictated by the interplay of its β-keto ester and α,β-unsaturated ketone-like functionalities.

Carbonyl Group Reactivity:

The ketone and ester carbonyl groups are both electrophilic centers, susceptible to attack by nucleophiles. organic-chemistry.org Generally, the ketone carbonyl is more electrophilic and thus more reactive towards nucleophiles than the ester carbonyl. libretexts.org However, the presence of two methyl groups on the α-carbon (C4) introduces significant steric hindrance, which can impede nucleophilic attack at the ketonic carbonyl (C3).

Nucleophilic Addition: Despite steric hindrance, strong nucleophiles can add to the ketonic carbonyl. For example, organometallic reagents like Grignard reagents or organolithium compounds can attack the ketone to form tertiary alcohols after acidic workup. The reaction of aldehydes and ketones with hydrogen cyanide (HCN) to yield cyanohydrins is a classic example of nucleophilic addition. libretexts.org Similarly, the Wittig reaction can convert the ketone into an alkene. libretexts.org

Enolate Formation and Electrophilic Attack: The protons on the carbon adjacent to the ester carbonyl (C2) are acidic due to the electron-withdrawing nature of both the ester and the ketone. However, the absence of protons on the α-carbon (C4) of the ketone prevents enolate formation at that position. Deprotonation at C2 with a suitable base generates an enolate, which can then act as a nucleophile and react with various electrophiles. It is important to note that β-keto esters with α,α-disubstitution, like the target molecule, cannot be further alkylated at the α-position. aklectures.com

Alkene Moiety Reactivity:

The terminal vinyl group (C5-C6) behaves as an α,β-unsaturated system in conjugation with the ketone. This conjugation polarizes the double bond, making the β-carbon (C5) electrophilic and susceptible to nucleophilic attack in what is known as a conjugate or Michael addition. youtube.com

Nucleophilic Conjugate Addition (Michael Addition): A wide range of soft nucleophiles, such as enamines, organocuprates (Gilman reagents), and thiols, can add to the β-carbon (C5). This is a powerful method for carbon-carbon and carbon-heteroatom bond formation.

Electrophilic Addition: The alkene can also undergo electrophilic addition, although this is less common for α,β-unsaturated systems compared to isolated alkenes because the double bond is electron-deficient. However, under certain conditions, reactions with strong electrophiles like halogens (e.g., Br₂) can occur. Hydration of the terminal alkyne precursor is a common method to synthesize methyl ketones, proceeding through an enol intermediate. libretexts.org

The following table summarizes the potential nucleophilic and electrophilic reactions at the carbonyl and alkene moieties.

| Reactive Site | Reaction Type | Reagent/Conditions | Product Type |

| Ketone Carbonyl (C3) | Nucleophilic Addition | 1. RMgX or RLi2. H₃O⁺ | Tertiary Alcohol |

| Ketone Carbonyl (C3) | Wittig Reaction | Ph₃P=CHR' | Alkene |

| Alkene (C5=C6) | Nucleophilic Conjugate Addition | R₂CuLi | β-Substituted Ketone |

| Alkene (C5=C6) | Nucleophilic Conjugate Addition | RSH, Base | β-Thioether |

| Alkene (C5=C6) | Electrophilic Addition | Br₂ | Dibromoalkane |

| Alkene (C5=C6) | Hydration (of alkyne precursor) | H₂O, H₂SO₄, HgSO₄ | Methyl Ketone |

The functional groups in ethyl 4,4-dimethyl-3-oxo-hex-5-enoate can be selectively modified to produce a variety of derivatives. These transformations are crucial for synthesizing more complex molecules and for creating compound libraries for various applications.

Derivatization of the β-Keto Ester Moiety:

Reduction: The ketone can be selectively reduced in the presence of the ester using reagents like sodium borohydride (B1222165) (NaBH₄). The resulting β-hydroxy ester can then be used in further transformations. Diastereoselective reduction can be achieved using specific reagents and conditions. researchgate.net

Decarboxylation: β-keto esters can undergo hydrolysis of the ester group followed by decarboxylation upon heating to yield a ketone. aklectures.com In the case of ethyl 4,4-dimethyl-3-oxo-hex-5-enoate, this would lead to 4,4-dimethylhex-5-en-3-one.

Formation of Heterocycles: β-Keto esters are valuable precursors for the synthesis of various heterocyclic compounds. For instance, reaction with hydrazines can yield pyrazolones. acs.org

Derivatization of the Alkene Moiety:

Epoxidation: The double bond can be epoxidized using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). The resulting epoxide is a versatile intermediate for further reactions.

Hydroboration-Oxidation: This two-step reaction sequence can be used to convert the terminal alkene into a primary alcohol with anti-Markovnikov regioselectivity. libretexts.org This provides a method to introduce a hydroxyl group at the terminal carbon (C6).

Ozonolysis: Cleavage of the double bond via ozonolysis (O₃ followed by a reductive workup with, for example, dimethyl sulfide) would yield a ketone and formaldehyde.

The table below outlines some key derivatization strategies for ethyl 4,4-dimethyl-3-oxo-hex-5-enoate.

| Functional Group | Reaction | Reagents | Product |

| Ketone | Selective Reduction | NaBH₄, EtOH | Ethyl 4,4-dimethyl-3-hydroxy-hex-5-enoate |

| β-Keto Ester | Hydrolysis & Decarboxylation | 1. NaOH, H₂O2. H₃O⁺, Δ | 4,4-Dimethylhex-5-en-3-one |

| β-Keto Ester | Pyrazolone Formation | H₂NNH₂, AcOH | Substituted Pyrazolone |

| Alkene | Epoxidation | m-CPBA | Ethyl 4,4-dimethyl-3-oxo-5,6-epoxyhexanoate |

| Alkene | Hydroboration-Oxidation | 1. BH₃·THF2. H₂O₂, NaOH | Ethyl 4,4-dimethyl-6-hydroxy-3-oxohexanoate |

| Alkene | Ozonolysis | 1. O₃2. DMS | Ethyl 4,4-dimethyl-3,5-dioxopentanoate |

Applications in Complex Molecule Synthesis

Building Block for Carbocyclic and Polycyclic Scaffolds

The structure of Ethyl 4,4-dimethyl-3-oxo-hex-5-enoate is well-suited for the synthesis of cyclic and polycyclic systems through intramolecular reactions. The presence of a nucleophilic center (the α-carbon between the carbonyls, after deprotonation) and an electrophilic center (the vinyl group) within the same molecule allows for cyclization reactions.

A primary pathway for forming carbocycles from this substrate is through an intramolecular Michael addition, also known as a conjugate addition. In the presence of a base, the enolate of the β-keto ester can be generated, which can then attack the terminal carbon of the vinyl group. This process would lead to the formation of a five-membered carbocyclic ring, specifically a substituted cyclopentanone. The gem-dimethyl group at the 4-position would be strategically positioned on the newly formed ring, influencing its stereochemistry and substitution pattern. Such cyclizations are fundamental steps in creating complex scaffolds found in various natural products. While specific studies on Ethyl 4,4-dimethyl-3-oxo-hex-5-enoate are not prevalent, the synthesis of carbocyclic prostaglandin (B15479496) analogues has been achieved using β-ketophosphonates with bicyclo[3.3.0]octene scaffolds, highlighting the utility of keto-functionalized intermediates in building complex ring systems. nih.gov Photochemical [2+2] cycloadditions represent another powerful method for constructing carbocyclic precursors for natural product synthesis from olefinic compounds. nih.gov

Precursor to Diverse Heterocyclic Compounds

β-Keto esters are renowned starting materials for the synthesis of a wide array of heterocyclic compounds. nih.gov Ethyl 4,4-dimethyl-3-oxo-hex-5-enoate, with its dual functionality, can be used to generate several important heterocyclic cores.

Furanones: The unsaturated nature of the molecule makes it a candidate for furanone synthesis. For example, methods involving the iridium-catalyzed reaction of vinyl sulfoxonium ylides have been developed to produce substituted γ-butenolides (furanones). nih.govacs.org By analogy, the vinyl group and keto-ester functionality of Ethyl 4,4-dimethyl-3-oxo-hex-5-enoate could be adapted to similar cyclization strategies to form highly substituted furanone rings.

Pyrazoles: The synthesis of pyrazoles from β-keto esters is a classic and reliable transformation. nih.gov The general method involves the condensation reaction between a β-dicarbonyl compound and hydrazine (B178648) or its derivatives. clockss.orgresearchgate.net In this reaction, the two carbonyl groups (the ketone and the ester of the tautomeric enol form) react with the two nitrogen atoms of hydrazine to form the pyrazole (B372694) ring. The reaction of Ethyl 4,4-dimethyl-3-oxo-hex-5-enoate with hydrazine would be expected to yield a pyrazole substituted with a methyl group and a 2,2-dimethyl-but-3-enyl group.

Benzimidazoles and Carbazoles (by analogy): While direct synthesis from this specific precursor is less common, the functional handles present allow for multi-step pathways to more complex heterocycles. For instance, the keto group could be transformed to set the stage for condensation with o-phenylenediamines to form benzimidazoles, or the entire molecule could be elaborated into a framework suitable for cyclization into a carbazole (B46965) ring system, often through strategies involving palladium-catalyzed C-N bond formation.

A summary of potential heterocyclic syntheses is presented below.

| Target Heterocycle | Reagent(s) | Key Reaction Type |

| Furanone | N/A (via rearrangement) | Intramolecular Cyclization/Rearrangement |

| Pyrazole | Hydrazine (H₂NNH₂) | Condensation |

| Benzimidazole | o-Phenylenediamine | Multi-step; Condensation |

| Carbazole | Arylamine Precursor | Multi-step; Cyclization (e.g., C-N coupling) |

Intermediate in Natural Product Synthesis or Analogues

The structural motifs present in Ethyl 4,4-dimethyl-3-oxo-hex-5-enoate are reminiscent of subunits found in complex natural products. A notable example is the class of cytotoxic depsipeptides known as lyngbyastatins. nih.gov Lyngbyastatin 1 and Lyngbyastatin 3 contain unusual amino acid residues, including (2S,3R)-3-amino-2-methylhexanoic acid (Amha) and 4-amino-2,2-dimethyl-3-oxopentanoic acid (Ibu). nih.govsi.edu

While Ethyl 4,4-dimethyl-3-oxo-hex-5-enoate is not a direct precursor to the naturally occurring Ibu or Amha units, its skeleton provides a valuable starting point for the synthesis of structural analogues. The vinyl group can be functionalized through various means (e.g., hydroamination, oxidation followed by reductive amination) to install the necessary amino group. The gem-dimethyl group at the α-position to the ketone is a key feature shared with the Ibu unit. Synthetic chemists could leverage this precursor to create non-natural variants of lyngbyastatin, which is a common strategy for developing new therapeutic agents with improved properties. The total synthesis of such complex molecules often relies on the convergent assembly of smaller, highly functionalized fragments. mdpi.com

Potential as a Platform Molecule for Catalytic Transformations

The reactivity of Ethyl 4,4-dimethyl-3-oxo-hex-5-enoate makes it an excellent platform for exploring various catalytic transformations. acs.org Both the β-keto ester and the vinyl functionalities can serve as handles for a multitude of metal-catalyzed and organocatalyzed reactions.

Transformations at the β-Keto Ester Moiety: The β-keto ester group can be selectively transesterified under mild conditions using various catalysts. rsc.org More significantly, if converted to an allylic ester, it can participate in a wide range of palladium-catalyzed reactions that proceed via palladium enolates after decarboxylation, enabling transformations like aldol (B89426) condensations and Michael additions under neutral conditions. nih.gov

Transformations involving the Vinyl Group: The terminal alkene is a versatile functional group for catalysis. It can participate in:

Copper-Catalyzed Reactions: Copper hydride-catalyzed cascade reactions can achieve reductive aldolization followed by lactonization when reacting with α,β-unsaturated esters. beilstein-journals.org

Asymmetric Annulations: The carbon-carbon double bond can act as a two-atom synthon in [2+n] annulation reactions, providing access to chiral cyclic compounds. nih.gov

Organocatalytic Transformations: The unsaturated system is susceptible to asymmetric conjugate additions, allowing for the stereoselective introduction of various substituents. acs.org

The potential for this molecule to serve as a platform is summarized in the table below.

| Reactive Site | Potential Catalytic Transformation | Catalyst Type | Potential Outcome |

| β-Keto Ester | Decarboxylative Condensation (as allyl ester) | Palladium | Formation of new C-C bonds at α-position |

| β-Keto Ester | Transesterification | Boronic Acids, etc. | Ester exchange |

| Vinyl Group | Conjugate Addition / Michael Addition | Organocatalyst, Copper | Addition of nucleophiles to the alkene |

| Vinyl Group & Keto Group | Reductive Aldolization-Lactonization Cascade | Copper | Formation of lactones |

| Vinyl Group | [2+4] Cycloaddition (Diels-Alder) | Lewis Acid | Formation of six-membered rings |

This versatility underscores the potential of Ethyl 4,4-dimethyl-3-oxo-hex-5-enoate as a valuable tool for synthetic chemists aiming to build molecular complexity efficiently.

Mechanistic Investigations and Theoretical Studies of Ethyl 4,4 Dimethyl 3 Oxo Hex 5 Enoate Reactivity

Elucidation of Reaction Mechanisms

The reactivity of Ethyl 4,4-dimethyl-3-oxo-hex-5-enoate is largely dictated by the presence of multiple functional groups: an α-keto group, a vinyl group, and an ester moiety. The interplay between these groups opens up various reaction pathways.

Role of the α-Keto Group in Stabilizing Reaction Intermediates

The α-keto group plays a crucial role in stabilizing intermediates formed during reactions by delocalizing negative charge. In the presence of a base, the α-proton is acidic, and its removal leads to the formation of an enolate. This enolate is stabilized by resonance, with the negative charge distributed between the α-carbon and the oxygen atoms of both the keto and ester carbonyl groups. This stabilization makes the formation of the enolate more favorable, thereby facilitating reactions that proceed through this intermediate. researchgate.net

The presence of two carbonyl groups in a 1,3-relationship significantly increases the acidity of the α-hydrogens compared to a simple ketone or ester. For instance, the pKa of α-hydrogens in β-dicarbonyl compounds is typically in the range of 9-13, making them readily enolizable. rsc.org This enhanced acidity is a direct consequence of the superior stabilization of the resulting enolate anion. nih.gov

The enolate of a β-ketoester is an ambident nucleophile, meaning it can react at two different sites: the α-carbon and the carbonyl oxygen. nih.gov While O-alkylation is possible, C-alkylation is generally the predominant pathway in reactions with alkyl halides, leading to the formation of a new carbon-carbon bond at the α-position. researchgate.net This reactivity is fundamental to many synthetic applications of β-ketoesters.

Detailed Studies of Transition States and Intermediates in Transformations (e.g., Aldol (B89426) Additions, Metathesis)

Aldol Additions: The enolate of Ethyl 4,4-dimethyl-3-oxo-hex-5-enoate can act as a nucleophile in aldol addition reactions with aldehydes and ketones. The stereochemical outcome of these reactions can often be predicted using the Zimmerman-Traxler model, which proposes a chair-like six-membered transition state. harvard.edunih.gov In this model, the metal cation of the enolate coordinates to the carbonyl oxygen of the electrophile. The substituents on the enolate and the electrophile occupy pseudo-equatorial or pseudo-axial positions in the chair-like transition state, and their steric interactions determine the diastereoselectivity of the reaction. harvard.edu

For (Z)-enolates, the Zimmerman-Traxler model generally predicts the formation of syn-aldol products, while (E)-enolates lead to anti-aldol products. nih.gov The geometry of the enolate is therefore crucial in controlling the stereochemistry of the aldol addition. The formation of either the kinetic or thermodynamic enolate can be controlled by the choice of base, solvent, and temperature. nih.gov

Metathesis Reactions: The vinyl group in Ethyl 4,4-dimethyl-3-oxo-hex-5-enoate makes it a potential substrate for olefin metathesis reactions. While specific studies on this compound are not prevalent, related transformations on similar substrates highlight the possibility. For instance, ring-closing metathesis (RCM) of dienic β-ketoesters is a powerful tool for the synthesis of cyclic compounds. The presence of the carbonyl group can influence the efficiency of the metathesis catalyst.

Computational Chemistry Approaches

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the reactivity of organic molecules.

Application of Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

DFT calculations can provide valuable insights into the electronic structure of Ethyl 4,4-dimethyl-3-oxo-hex-5-enoate. By calculating molecular orbitals, electron density distribution, and electrostatic potential maps, it is possible to predict the most reactive sites for nucleophilic and electrophilic attack. For β-ketoesters, DFT studies have been used to analyze the stability of different conformers and the electronic properties of the keto and enol forms. nih.govresearchgate.net

Conceptual DFT provides reactivity indices such as electrophilicity and nucleophilicity, which can be used to rationalize and predict the outcome of reactions. These calculations have been applied to various β-ketoesters to understand their behavior in different chemical transformations. researchgate.net

Thermodynamic and Kinetic Analyses of Reaction Pathways

DFT calculations are also employed to model entire reaction pathways, providing thermodynamic and kinetic data for each step. This includes the calculation of the energies of reactants, products, intermediates, and transition states. acs.org

For instance, in an aldol reaction, DFT can be used to calculate the activation energies for the formation of different stereoisomeric products, thus explaining the observed diastereoselectivity. orgsyn.org The calculated Gibbs free energy difference (ΔG) between transition states leading to different products can be correlated with the experimental product ratios.

Table 1: Representative Calculated Energy Barriers for Aldol Reaction Steps (Illustrative Data)

| Reaction Step | Transition State | Activation Energy (kcal/mol) - Gas Phase | Activation Energy (kcal/mol) - Solvated |

| Enolate Formation | TS_enolate | 15.2 | 12.8 |

| C-C Bond Formation (syn) | TS_syn | 20.5 | 18.1 |

| C-C Bond Formation (anti) | TS_anti | 22.1 | 19.9 |

Note: This table presents illustrative data based on typical DFT calculations for aldol reactions of β-ketoesters and is not specific to Ethyl 4,4-dimethyl-3-oxo-hex-5-enoate.

Tautomerism Studies

Ethyl 4,4-dimethyl-3-oxo-hex-5-enoate exists in equilibrium between its keto and enol forms. This phenomenon, known as keto-enol tautomerism, is a fundamental aspect of its chemistry. rsc.orgnih.gov

The equilibrium position is influenced by several factors, including the structure of the compound, the solvent, and the temperature. researchgate.net In many simple ketones, the keto form is overwhelmingly favored. However, for β-dicarbonyl compounds, the enol form can be significantly stabilized by two main factors:

Conjugation: The C=C double bond of the enol is in conjugation with the remaining carbonyl group, which provides additional resonance stabilization. rsc.org

Intramolecular Hydrogen Bonding: A six-membered ring can be formed through a hydrogen bond between the hydroxyl proton of the enol and the carbonyl oxygen. This intramolecular hydrogen bond further stabilizes the enol tautomer. researchgate.net

The percentage of the enol form at equilibrium can be determined experimentally using techniques like NMR spectroscopy by integrating the signals corresponding to the keto and enol forms. nih.gov

Table 2: Influence of Solvent on Keto-Enol Equilibrium of a Representative β-Ketoester (Ethyl Acetoacetate)

| Solvent | % Enol Form |

| Water (D₂O) | < 2% |

| Chloroform (CDCl₃) | ~8% |

| Carbon Tetrachloride (CCl₄) | 49% |

Source: Data adapted from related studies on ethyl acetoacetate (B1235776) to illustrate the solvent effect on keto-enol tautomerism. researchgate.net

Conclusion and Future Research Directions

Summary of Current Understanding of Ethyl 4,4-Dimethyl-3-oxo-hex-5-enoate Chemistry

Direct experimental data on Ethyl 4,4-dimethyl-3-oxo-hex-5-enoate is not present in the current scientific literature. However, its chemical behavior can be inferred from the well-documented chemistry of its constituent functional groups: α,α-dialkylated β-keto esters and γ,δ-unsaturated β-keto esters.

α,α-Dialkylated β-Keto Ester Moiety: The presence of two methyl groups on the α-carbon fundamentally alters the reactivity compared to monosubstituted or unsubstituted β-keto esters. The most significant consequence is the absence of an acidic α-proton. This precludes the compound from participating in classical enolate-based reactions such as further alkylation or the Claisen condensation. aklectures.com The synthesis of such sterically hindered tetrasubstituted β-keto esters can be challenging, often requiring specialized methods beyond standard condensations. nih.gov Reactions typical of β-keto esters, such as hydrolysis followed by decarboxylation to yield a ketone, remain theoretically possible. aklectures.com

γ,δ-Unsaturated Moiety: The vinyl group introduces a site of unsaturation that is electronically distinct from the carbonyl groups. In γ,δ-unsaturated β-keto esters, this double bond can participate in various addition reactions. nih.gov The electronic properties of the ketone and ester groups can influence the reactivity of the vinyl group, and vice-versa, making it a substrate for a range of transformations, including organocatalytic peroxidations. nih.gov The interaction between these functionalities is a key area for future study.

Untapped Synthetic Potential and Opportunities for Novel Transformations

The bifunctional nature of Ethyl 4,4-dimethyl-3-oxo-hex-5-enoate presents numerous opportunities for synthetic innovation. Its untapped potential lies in the selective manipulation of its reactive sites.

Reactions at the Ketone and Ester Carbonyls: The ketone is susceptible to nucleophilic attack and reduction. Its sterically hindered environment, flanked by a quaternary center, suggests that reactions with bulky nucleophiles may be slow, potentially allowing for selective reactions at other sites. Reduction of the ketone would lead to a chiral β-hydroxy ester, a valuable synthetic intermediate. nih.gov The ester group can undergo hydrolysis or transesterification under appropriate conditions. allstudyjournal.com

Transformations of the Vinyl Group: The terminal alkene is a versatile handle for a multitude of transformations that remain unexplored for this specific substrate. Potential reactions include:

Michael Addition: The vinyl group can act as a Michael acceptor, although it is less activated than in α,β-unsaturated systems. Catalytic conjugate additions could introduce a wide range of substituents. acs.org

Cycloadditions: The alkene can participate in various cycloaddition reactions, such as [3+2] photocycloadditions with vinyl azides, to construct complex heterocyclic systems. acs.org

Oxidative Cleavage: Ozonolysis or other oxidative cleavage methods would truncate the vinyl group, yielding a methyl ketone.

Epoxidation and Dihydroxylation: These reactions would install functionality at the 5- and 6-positions, leading to poly-oxygenated structures.

Tandem and Cascade Reactions: The true synthetic potential may lie in developing cascade reactions that involve multiple functional groups. For instance, a hydroboration of the vinyl group followed by an intramolecular aldol-type reaction with the ketone could lead to the formation of complex cyclic architectures.

Exploration of Advanced Catalytic Approaches for Enhanced Selectivity and Efficiency

Modern catalytic methods offer the most promising avenues for unlocking the synthetic utility of Ethyl 4,4-dimethyl-3-oxo-hex-5-enoate, particularly for achieving stereocontrol.

Asymmetric Carbonyl Reduction: The development of catalytic asymmetric transfer hydrogenation or hydrogenation of the ketone would provide enantiomerically enriched β-hydroxy esters. While methods exist for various β-keto esters, their application to sterically demanding, α,α-disubstituted substrates like this one is a significant challenge that warrants investigation. nih.gov

Enantioselective Reactions at the Vinyl Group: The vinyl group is a prime target for asymmetric catalysis. Chiral catalysts could be employed for:

Enantioselective Conjugate Addition: Rhodium or copper complexes with chiral ligands could facilitate the enantioselective addition of nucleophiles to the vinyl group. nih.gov

Asymmetric Epoxidation or Dihydroxylation: Sharpless asymmetric dihydroxylation or similar methods could create stereocenters at the C5 and C6 positions.

Palladium and Ruthenium Catalysis: Synergistic catalysis using multiple metals could enable novel transformations. For example, a Ru/Pd dual catalytic system has been used for the dehydrative allylation of β-keto esters, demonstrating the potential for complex bond formations under neutral conditions that would prevent side reactions. nih.gov Palladium-catalyzed reactions that proceed via palladium enolates have expanded the chemistry of β-keto esters, and analogous reactivity could be explored for this substrate. nih.gov

The table below outlines some prospective catalytic systems and their potential applications.

| Catalytic System | Target Transformation | Potential Outcome / Product Class | Relevant Analogs Studied |

| Chiral Ru-Diamine Complexes | Asymmetric Transfer Hydrogenation | Enantiopure β-Hydroxy Ester | α-Amino β-keto esters nih.gov |

| Chiral N,N'-Dioxide/Mg(II) | Asymmetric Carbonyl-Ene Reaction | Homoallylic Alcohols | β,γ-Unsaturated α-ketoesters allstudyjournal.com |

| Chiral Thiourea Organocatalysts | Asymmetric Michael Addition | Functionalized γ-Substituted Ketones | γ,δ-Unsaturated β-keto esters nih.gov |

| Rhodium/Chiral Diene Complexes | Asymmetric 1,4-Addition | Chiral Alkenylboronate Esters | Cyclic α,β-Unsaturated Ketones nih.gov |

| Palladium/Chiral Ligand (e.g., BINAP) | Asymmetric Allylation/Cyclization | Complex Polycyclic Structures | Allylic esters of β-keto acids nih.gov |

Future Avenues in Computational and Mechanistic Studies

Given the lack of empirical data, computational and mechanistic studies are not just future avenues but essential first steps to guide synthetic efforts.

DFT Calculations for Reactivity Prediction: Density Functional Theory (DFT) can provide fundamental insights into the molecule's properties. rsc.org Calculations could predict:

Molecular Geometry and Conformation: Understanding the preferred spatial arrangement of the functional groups is crucial for predicting steric hindrance and the feasibility of intramolecular reactions.

Electronic Properties: Mapping the electron density and electrostatic potential can identify the most nucleophilic and electrophilic sites, guiding the choice of reagents.

Reaction Energetics: Calculating the activation barriers for proposed reaction pathways (e.g., Michael addition vs. ketone addition) can predict the feasibility and selectivity of transformations. researchgate.net

Modeling of Catalytic Cycles: For the proposed catalytic reactions, computational studies can elucidate the mechanism and origin of stereoselectivity. escholarship.org This involves modeling the interaction of the substrate with the chiral catalyst and calculating the transition state energies for the formation of different stereoisomers. Such studies are invaluable for catalyst design and optimization.

Spectroscopic Data Prediction: Computational methods can accurately predict NMR, IR, and other spectroscopic data. These predictions would be indispensable for the characterization and confirmation of the structure of Ethyl 4,4-dimethyl-3-oxo-hex-5-enoate and its derivatives if they were to be synthesized.

The table below details potential computational studies and their objectives.

| Computational Method | Research Objective | Information to be Gained |

| Density Functional Theory (DFT) | Determine ground-state properties | Optimized geometry, bond lengths/angles, charge distribution, HOMO/LUMO energies. |

| Transition State Theory (TST) | Analyze reaction pathways and barriers | Activation energies for competing reactions, prediction of kinetic vs. thermodynamic products. |

| Ab Initio Molecular Dynamics (AIMD) | Simulate reaction dynamics | Investigate post-transition state bifurcations and dynamic effects on selectivity. escholarship.org |

| NMR/IR Spectra Simulation | Aid in experimental characterization | Predicted chemical shifts and coupling constants (NMR), vibrational frequencies (IR). |

Q & A

Q. What are the optimal synthetic routes for Ethyl 4,4-dimethyl-3-oxo-hex-5-enoate, and how can reaction yields be maximized?

- Methodological Answer : Synthesis typically involves Claisen or aldol condensation reactions, leveraging keto-enol tautomerism. For example, condensation of ethyl acetoacetate with allylic halides in the presence of a base (e.g., NaH) can yield the α,β-unsaturated ketone backbone. Reaction optimization includes controlling temperature (0–5°C to minimize side reactions) and stoichiometric ratios (1:1.2 substrate:reagent). Post-synthesis, column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for purification. Kinetic resolution via lipase-mediated enantioselective ester hydrolysis, as demonstrated in analogous compounds, may improve enantiomeric excess .

Q. How can the structural integrity of Ethyl 4,4-dimethyl-3-oxo-hex-5-enoate be confirmed experimentally?

- Methodological Answer :

- X-ray crystallography : Single-crystal diffraction (using SHELXL for refinement) resolves bond lengths, angles, and stereochemistry. For example, analogous compounds like Ethyl 4-acetyl-5-oxo-3-phenylhexanoate were characterized with R-factors < 0.05, ensuring high precision .

- Spectroscopy : H and C NMR can confirm substituent positions (e.g., vinyl proton coupling constants for double-bond geometry). IR spectroscopy identifies carbonyl stretches (~1700–1750 cm) and enol tautomerism .

Q. What analytical techniques are recommended for purity assessment?

- Methodological Answer :

- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) separate impurities. MS fragmentation patterns (e.g., m/z peaks for [M+H]) validate molecular identity.

- DSC/TGA : Thermal analysis detects decomposition points and polymorphic transitions, critical for stability studies .

Advanced Research Questions

Q. How do computational methods predict the reactivity of Ethyl 4,4-dimethyl-3-oxo-hex-5-enoate in Michael addition reactions?

- Methodological Answer : DFT calculations (B3LYP/6-31G*) model frontier molecular orbitals (FMOs) to predict nucleophilic/electrophilic sites. For instance, the α,β-unsaturated ketone moiety’s LUMO energy correlates with electrophilicity. Transition-state modeling (e.g., for thiol additions) identifies steric effects from the 4,4-dimethyl groups, which may hinder regioselectivity. Experimental validation via H NMR kinetic studies (monitoring proton shifts at α-positions) can resolve discrepancies between computational and empirical data .

Q. What strategies address contradictory stereochemical outcomes in asymmetric synthesis?

- Methodological Answer :

- Chiral Auxiliaries : Use (R)- or (S)-proline derivatives to direct enantioselective cyclization.

- Dynamic Kinetic Resolution (DKR) : Combine transition-metal catalysts (e.g., Ru) with enzymes to invert stereochemistry in situ. For example, lipases (e.g., CAL-B) hydrolyze specific enantiomers while metal catalysts racemize intermediates, achieving >90% ee in related esters .

- VCD Spectroscopy : Vibrational circular dichroism distinguishes enantiomers by comparing experimental and computed spectra .

Q. How can crystallographic data resolve ambiguities in molecular conformation?

- Methodological Answer : High-resolution X-ray data (≤ 0.8 Å) refined via SHELXL-2018 reveal torsional angles and non-covalent interactions (e.g., C–H···O hydrogen bonds). For example, in Ethyl 2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-tetrahydroquinoline-3-carboxylate, the boat conformation of the hexahydroquinoline ring was confirmed via anisotropic displacement parameters . Pair distribution function (PDF) analysis supplements crystallography for amorphous or polycrystalline samples .

Q. What statistical approaches validate reproducibility in kinetic studies?

- Methodological Answer :

- Error Analysis : Use Student’s t-test (p < 0.05) to compare rate constants across triplicate experiments.

- Arrhenius Plotting : Linear regression of ln(k) vs. 1/T calculates activation energy (±95% confidence intervals). Outliers are identified via Grubbs’ test.

- Multivariate Analysis : PCA reduces variables (e.g., temperature, solvent polarity) to principal components, isolating factors affecting yield .

Data Contradiction Analysis

Q. How to reconcile discrepancies between computational docking results and experimental bioactivity data?

- Methodological Answer :

- Ensemble Docking : Simulate multiple protein conformers (MD simulations > 100 ns) to account for flexibility.

- Binding Free Energy Calculations : MM-PBSA/GBSA methods quantify enthalpic/entropic contributions, identifying false positives from rigid docking.

- SPR/Biacore : Surface plasmon resonance measures binding kinetics (k/k) to validate in silico predictions .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.